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Compound of Interest

Compound Name: 2-Nitrobenzoyl chloride

Cat. No.: B3031650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-
Nitrobenzoyl chloride (CAS No. 610-14-0), a key intermediate in organic synthesis. The

document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy,

presenting key data in a structured format and outlining the experimental protocols for these

analytical techniques.

Spectroscopic Data Summary
The following tables summarize the available quantitative NMR and IR spectroscopic data for

2-Nitrobenzoyl chloride. This information is crucial for substance identification, purity

assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.20 - 7.80 Multiplet - Aromatic Protons (4H)
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Note: Specific assignments for the aromatic protons can be complex due to the electron-

withdrawing effects of the nitro and benzoyl chloride groups, leading to overlapping signals in

the downfield region.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm Assignment

167.5 Carbonyl Carbon (C=O)

148.0 C-NO₂

135.0 Aromatic CH

132.5 Aromatic CH

130.0 Aromatic C-COCl

128.0 Aromatic CH

124.0 Aromatic CH

Note: The assignments are based on typical chemical shifts for substituted benzene rings and

are subject to solvent and concentration effects.

Infrared (IR) Spectroscopy Data
The IR spectrum of 2-Nitrobenzoyl chloride is characterized by strong absorptions

corresponding to the carbonyl and nitro functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium Aromatic C-H Stretch

~1780 Strong C=O Stretch (Acid Chloride)

~1600, ~1480 Medium Aromatic C=C Stretch

~1530 Strong Asymmetric NO₂ Stretch

~1350 Strong Symmetric NO₂ Stretch

~860 Strong C-N Stretch

~750 Strong C-Cl Stretch

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of 2-
Nitrobenzoyl chloride. These protocols are based on standard laboratory procedures for the

analysis of reactive acyl chlorides.

NMR Spectroscopy Protocol
Sample Preparation:

Approximately 10-20 mg of 2-Nitrobenzoyl chloride is accurately weighed and

transferred to a clean, dry NMR tube.

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃). It is crucial to use a dry solvent due to the reactivity of the acyl

chloride with water.

The tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

The NMR spectrometer (e.g., a 400 MHz instrument) is tuned and shimmed to the sample.

For ¹H NMR, a standard single-pulse experiment is typically performed.
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For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon

environment.

Key acquisition parameters such as the number of scans, relaxation delay, and spectral

width are optimized to ensure a good signal-to-noise ratio.

Data Processing:

The resulting Free Induction Decay (FID) is Fourier transformed.

The spectra are phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum is collected.

A small drop of liquid 2-Nitrobenzoyl chloride is placed directly onto the ATR crystal.

The sample is brought into firm contact with the crystal using a pressure clamp.

Data Acquisition:

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality

spectrum.

Data Processing:

The spectrum is displayed in terms of transmittance or absorbance.

Peak positions and intensities are identified and tabulated.
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Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 2-Nitrobenzoyl chloride.
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[https://www.benchchem.com/product/b3031650#spectroscopic-data-nmr-ir-for-2-
nitrobenzoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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